Ethyl 2-(2-methoxy-4-methylphenoxy)acetate

Catalog No.
S4904794
CAS No.
667399-57-7
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate

CAS Number

667399-57-7

Product Name

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate

IUPAC Name

ethyl 2-(2-methoxy-4-methylphenoxy)acetate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-4-15-12(13)8-16-10-6-5-9(2)7-11(10)14-3/h5-7H,4,8H2,1-3H3

InChI Key

DDMYOTMQBJMRNN-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C)OC

The exact mass of the compound ethyl (2-methoxy-4-methylphenoxy)acetate is 224.10485899 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Scientific databases like PubChem () do not contain entries for this specific compound.
  • Searches of scientific literature databases and vendor sites for research chemicals yielded no results for this compound.

This lack of information suggests that ethyl (2-methoxy-4-methylphenoxy)acetate is either a very new compound or one with a very niche research application.

Further Avenues for Research

If you are interested in learning more about the potential scientific research applications of ethyl (2-methoxy-4-methylphenoxy)acetate, here are some suggestions:

  • Search for similar compounds: Since information on this specific compound is limited, try searching for research on structurally similar molecules. Look for compounds with a phenoxyacetate core and substituents in similar positions on the aromatic ring. This might reveal related research areas that could provide clues about the potential uses of ethyl (2-methoxy-4-methylphenoxy)acetate.
  • Contact chemical suppliers: Some chemical suppliers may be able to provide information on the intended use or research area for this compound, although they might not be able to disclose specifics due to confidentiality agreements.
  • Monitor scientific literature: Keep an eye on scientific databases and publications for any new findings related to ethyl (2-methoxy-4-methylphenoxy)acetate. As research progresses, information on this compound may become available in the future.

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. It is characterized by the presence of an ethyl acetate group attached to a phenolic structure, specifically featuring a methoxy and a methyl group on the aromatic ring. This compound is utilized in various chemical research applications due to its unique structural properties, which provide potential for diverse chemical reactivity and biological interactions .

, including:

  • Esterification: The compound can react with acids to form new esters.
  • Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to yield 2-(2-methoxy-4-methylphenol) and ethanol.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that ethyl 2-(2-methoxy-4-methylphenoxy)acetate exhibits notable biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Antimicrobial Activity: The compound demonstrates inhibitory effects against certain bacteria and fungi, making it a candidate for further pharmacological exploration.
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, which may be beneficial in therapeutic applications .

Several methods have been developed for synthesizing ethyl 2-(2-methoxy-4-methylphenoxy)acetate:

  • Direct Esterification: This method involves reacting 2-(2-methoxy-4-methylphenol) with ethyl acetate in the presence of an acid catalyst.
    text
    C10H12O3 + C4H8O2 → C12H16O4 + H2O
  • Transesterification: Ethyl 2-(2-methoxy-4-methylphenoxy)acetate can also be synthesized by transesterifying a suitable methyl ester with 2-(2-methoxy-4-methylphenol).
  • Condensation Reactions: Utilizing phenolic compounds and ethyl acetate under specific conditions can yield this compound through condensation reactions .

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate finds applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity, this compound may serve as a lead compound for drug development.
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for use in agricultural formulations to protect crops from pathogens.
  • Fragrance Industry: The compound's pleasant aroma can be exploited in perfumes and scented products .

Studies on the interactions of ethyl 2-(2-methoxy-4-methylphenoxy)acetate with biological systems are ongoing. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in oxidative stress and inflammation pathways. Further research is needed to elucidate these interactions fully and determine their implications for therapeutic use .

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl VanillinContains an ethyl group bonded to vanillin structureStronger flavor profile; used as a flavoring agent
Methyl SalicylateMethyl ester of salicylic acidKnown for analgesic properties; used in topical ointments
Ethyl ParabenEthyl ester of p-hydroxybenzoic acidCommonly used as a preservative; lower bioactivity compared to ethyl 2-(2-methoxy-4-methylphenoxy)acetate

Ethyl 2-(2-methoxy-4-methylphenoxy)acetate is distinguished by its specific methoxy and methyl substitutions on the aromatic ring, contributing to its unique biological activity and potential applications in various industries .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

224.10485899 g/mol

Monoisotopic Mass

224.10485899 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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